molecular formula C17H40Cl3N7O3 B1672441 Gusperimus trihydrochloride CAS No. 85468-01-5

Gusperimus trihydrochloride

Cat. No. B1672441
CAS RN: 85468-01-5
M. Wt: 496.9 g/mol
InChI Key: AXSPHUWXYSZPBG-UHFFFAOYSA-N
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Description

Gusperimus trihydrochloride is an immunosuppressive drug . It is a derivative of the naturally occurring HSP70 inhibitor spergualin . It inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells, resulting in the inhibition of growth of activated naive CD4 T cells .


Molecular Structure Analysis

The molecular formula of Gusperimus trihydrochloride is C17H37N7O3.3ClH . Its molar mass is 496.904 . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Gusperimus trihydrochloride is a complex compound and its chemical reactions are not fully understood . It is known to interact with various biological molecules, affecting multiple arms of the immune system .


Physical And Chemical Properties Analysis

Gusperimus trihydrochloride is a white powder . It is soluble in water . The pH value of a 50 mg/ml aqueous solution is about 4.9 .

Scientific Research Applications

  • Immunological Mechanism and Clinical Applications :

    • Gusperimus is an immunosuppressive drug with a unique action mode, impacting various immune system arms. It has shown promise in treating transplant rejection and ANCA-associated vasculitis (Perenyei, Jayne, & Flossmann, 2014).
  • Squalene-Gusperimus Nanoparticles for Innate Immunity Modulation :

    • To improve gusperimus's stability and reduce side effects due to its high hydrophilicity and instability, squalene-gusperimus nanoparticles (Sq-GusNPs) were developed. These nanoparticles demonstrated non-toxicity, cellular uptake, and sustained anti-inflammatory effects, suggesting potential applications in treating pathologies requiring controlled gusperimus release (Navarro Chica et al., 2020).
  • In Vitro Immunological Effects :

    • Sq-GusNPs enhanced gusperimus's immunosuppressive effect in mouse macrophages and T cells. The anti-inflammatory effect of these nanoparticles was maintained over time without cytotoxicity, indicating their potential in managing inflammatory disorders, including autoimmunity and graft rejection (Navarro Chica et al., 2021).
  • Treatment of Relapsing Wegener's Granulomatosis :

    • Gusperimus (15-deoxyspergualin) was found effective in treating relapsing Wegener's Granulomatosis, allowing for the reduction of prednisolone doses and showing no unexpected toxicity with prolonged administration (Flossmann & Jayne, 2010).
  • Safety in Treating Glomerulonephritis Associated with SLE :

    • In a study examining gusperimus's safety in treating glomerulonephritis associated with Systemic Lupus Erythematosus (SLE), it was found to exert no nephrotoxicity or hepatotoxicity while reversibly inducing leucocytopenia (Lorenz et al., 2005).

Safety And Hazards

Gusperimus trihydrochloride is an immunosuppressive drug and should be used with caution . The main side effect reported is transient leukopenia . It is available only as an orphan drug and for clinical studies .

Future Directions

Gusperimus trihydrochloride has been proposed to benefit patients with the neurological disease amyotrophic lateral sclerosis (ALS or Lou Gehrig’s disease) . It may also be of use in more common diseases and conditions such as rheumatoid arthritis, Crohn’s disease, lupus erythematosus, and the prevention and therapy of transplant rejection or graft-versus-host disease .

properties

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSPHUWXYSZPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40Cl3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84937-45-1 (Parent)
Record name Gusperimus trihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048761
Record name Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gusperimus trihydrochloride

CAS RN

85468-01-5
Record name Gusperimus trihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUSPERIMUS TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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